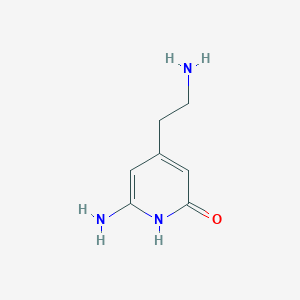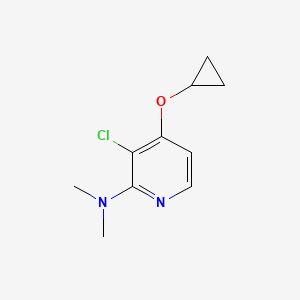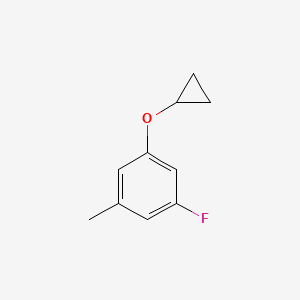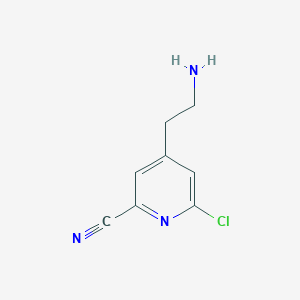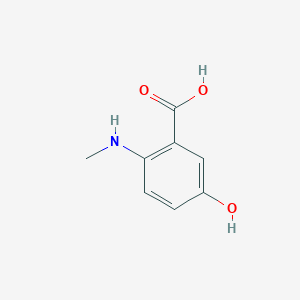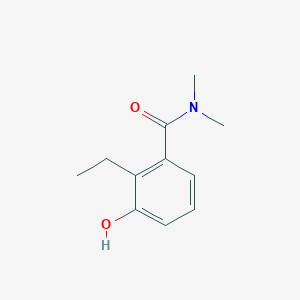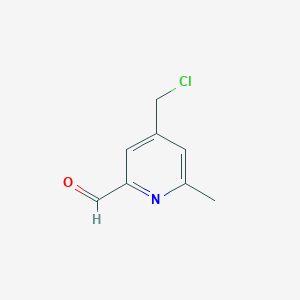
4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a methyl group at the 6-position, and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde typically involves the chloromethylation of 6-methylpyridine-2-carbaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 4-(Chloromethyl)-6-methylpyridine-2-carboxylic acid.
Reduction: 4-(Chloromethyl)-6-methylpyridine-2-methanol.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functionalized polymers and nanomaterials for various applications, such as catalysis and drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)pyridine: Lacks the methyl and aldehyde groups, making it less versatile in synthetic applications.
6-Methylpyridine-2-carbaldehyde: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
4-(Bromomethyl)-6-methylpyridine-2-carbaldehyde: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness: 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde is unique due to the presence of both the chloromethyl and aldehyde groups, providing a versatile platform for various chemical transformations and applications in different fields.
Eigenschaften
Molekularformel |
C8H8ClNO |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
4-(chloromethyl)-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
ZUFBOZAOMYMHLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


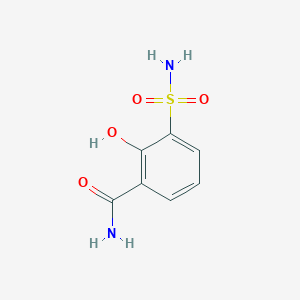
![Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate](/img/structure/B14840736.png)
